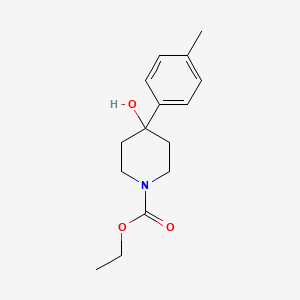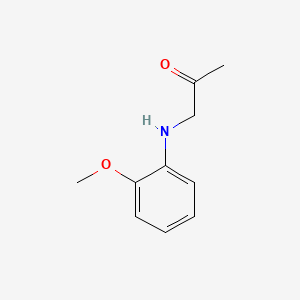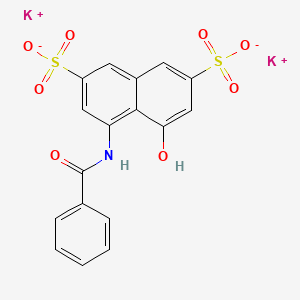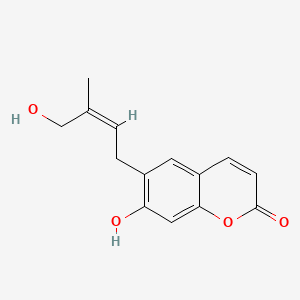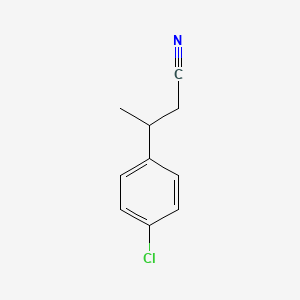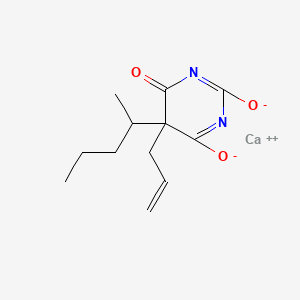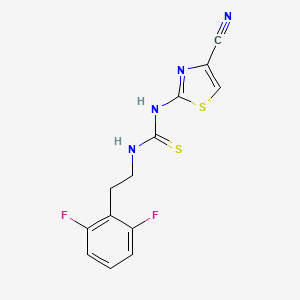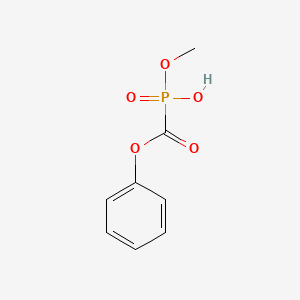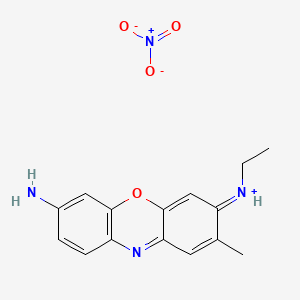
4,5-Bis(benzylthio)-3-pyridazinethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(benzylthio)-3-pyridazinethiol is a heterocyclic compound that features a pyridazine ring substituted with benzylthio groups at the 4 and 5 positions and a thiol group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(benzylthio)-3-pyridazinethiol typically involves the reaction of benzyl chloride with a pyridazine derivative under specific conditions. One common method involves the use of benzyl chlorides and [NEt4]2[Zn(dmit)2] as starting materials . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like cuprous chloride to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(benzylthio)-3-pyridazinethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The benzylthio groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzylthio groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of benzylthio derivatives.
Applications De Recherche Scientifique
4,5-Bis(benzylthio)-3-pyridazinethiol has several scientific research applications:
Biology: The compound’s thiol group allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4,5-Bis(benzylthio)-3-pyridazinethiol involves its interaction with molecular targets through its thiol and benzylthio groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(benzylthio)-1,3-dithiole-2-thione: Similar structure but with a dithiole-thione core instead of a pyridazine ring.
4,5-Diarylimidazole-2-thiones: Compounds with imidazole rings substituted with aryl and thiol groups.
Uniqueness
4,5-Bis(benzylthio)-3-pyridazinethiol is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical properties and reactivity. Its combination of benzylthio and thiol groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
6958-59-4 |
|---|---|
Formule moléculaire |
C18H16N2S3 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
4,5-bis(benzylsulfanyl)-1H-pyridazine-6-thione |
InChI |
InChI=1S/C18H16N2S3/c21-18-17(23-13-15-9-5-2-6-10-15)16(11-19-20-18)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,20,21) |
Clé InChI |
AXTRLGYCCYUMOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(C(=S)NN=C2)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


